molecular formula C8H5Cl3F2O B1411146 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride CAS No. 1803790-27-3

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

Cat. No.: B1411146
CAS No.: 1803790-27-3
M. Wt: 261.5 g/mol
InChI Key: QEFZPZHSYLTVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5Cl3F2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride typically involves the chlorination of 4,5-dichloro-2-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4,5-Dichloro-2-(difluoromethoxy)toluene+SOCl24,5-Dichloro-2-(difluoromethoxy)benzyl chloride+SO2+HCl\text{4,5-Dichloro-2-(difluoromethoxy)toluene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4,5-Dichloro-2-(difluoromethoxy)toluene+SOCl2​→4,5-Dichloro-2-(difluoromethoxy)benzyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common to optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or neutral conditions are employed.

Major Products:

    Substitution Reactions: Depending on the nucleophile, products such as 4,5-Dichloro-2-(difluoromethoxy)benzyl amine, 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol, or 4,5-Dichloro-2-(difluoromethoxy)benzyl thiol can be formed.

    Oxidation Reactions: The major product is 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring increases the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.

Comparison with Similar Compounds

  • 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol
  • 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
  • 4,5-Dichloro-2-(difluoromethoxy)benzyl amine

Comparison:

  • 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride is unique due to its high reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
  • 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol and 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde are less reactive but serve as important intermediates in the synthesis of various compounds.
  • 4,5-Dichloro-2-(difluoromethoxy)benzyl amine is studied for its potential biological activity and is used in the development of pharmaceuticals.

Properties

IUPAC Name

1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-5(10)6(11)2-7(4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZPZHSYLTVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188642
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803790-27-3
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803790-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-4-(chloromethyl)-5-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Reactant of Route 2
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Reactant of Route 3
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Reactant of Route 5
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-(difluoromethoxy)benzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.